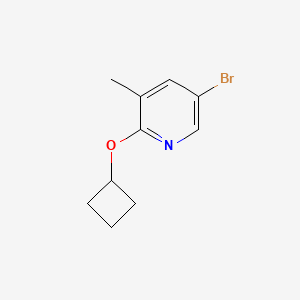

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

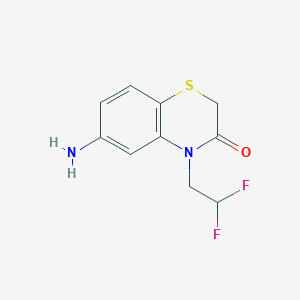

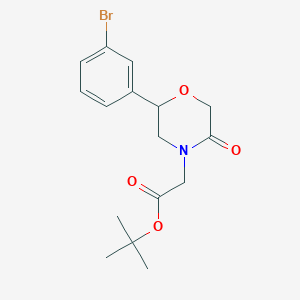

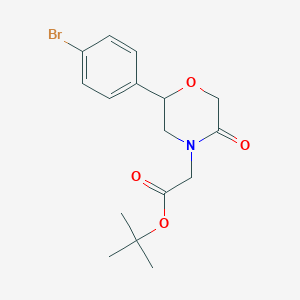

Molecular Structure Analysis

The molecular structure of 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The InChI code for this compound is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 162.62 g/mol. The compound’s InChI code is 1S/C5H8N2O.ClH/c1-2-5-4 (6)3-7-8-5;/h3H,2,6H2,1H3;1H .Scientific Research Applications

Anticancer Evaluation

Research has demonstrated the potential of 1,2,4-triazolin-3-one derivatives, which are structurally related to 5-ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride, in anticancer applications. Specifically, these compounds exhibited activity against various types of cancer cells, including leukemia, lung cancer, renal cancer, and breast cancer (Kattimani et al., 2013).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, which are chemically similar to this compound, have shown promising antimicrobial activities. These synthesized compounds have been effective against various microorganisms (Bektaş et al., 2007).

Azo Dye Synthesis and Antibacterial Activity

The synthesis of 3-methyl-4 H -isoxazol-5-ones and their coupling with diazotized substituted amines to form azo dyes demonstrates another application. These compounds, structurally related to this compound, have shown antibacterial activity, particularly against Staphylococcus aureus (Banpurkar et al., 2018).

Electrochemical Synthesis

Studies have shown the effective electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines, related to this compound. This method avoids the use of toxic chemicals and catalysts, indicating a potential environmentally friendly application (Feroci et al., 2005).

Antibacterial Poly(oxazoline)s

Research into poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups, related to this compound, has revealed their potential as antibacterial agents. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus (Waschinski & Tiller, 2005).

Safety and Hazards

The safety information for 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Properties

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYDBJONRPXIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)

![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)